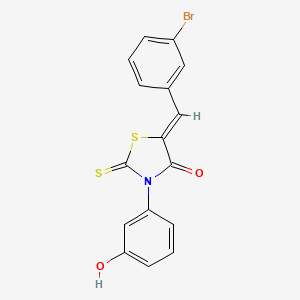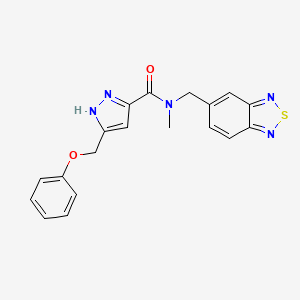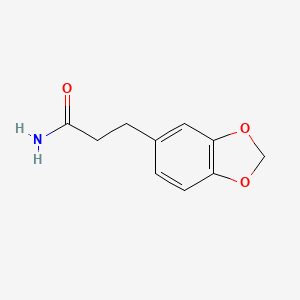![molecular formula C14H12F3NO3 B6069923 1-(2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B6069923.png)
1-(2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE is a synthetic organic compound that features a furan ring and a trifluoromethoxy-substituted aniline group. This compound is of interest due to its unique chemical structure, which imparts specific properties that can be leveraged in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy aniline as a starting material.
Coupling Reaction: The final step involves coupling the furan ring with the trifluoromethoxy aniline derivative under specific conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its biological effects. The furan ring may also contribute to the compound’s reactivity and interaction with various enzymes and receptors .
Comparación Con Compuestos Similares
4-(Trifluoromethoxy)aniline: Shares the trifluoromethoxy group but lacks the furan ring.
Trifluoromethyl phenyl sulfone: Contains a trifluoromethyl group but differs in its overall structure and reactivity.
Chiral tertiary 2-furyl alcohols: Feature the furan ring but differ in their functional groups and stereochemistry.
Uniqueness: 1-(2-FURYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE is unique due to the combination of the furan ring and the trifluoromethoxy-substituted aniline group. This combination imparts specific chemical and physical properties that are not observed in the similar compounds listed above .
Propiedades
IUPAC Name |
1-(furan-2-yl)-3-[4-(trifluoromethoxy)anilino]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO3/c15-14(16,17)21-11-5-3-10(4-6-11)18-8-7-12(19)13-2-1-9-20-13/h1-6,9,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPOMEQIPXCSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCNC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(3,5-dibromo-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6069860.png)
![2-methoxy-3-({3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6069865.png)
![1-[(4-methylphenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B6069872.png)
![2-[(3,4-dimethylphenyl)amino]-3-{[(3,4-dimethylphenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6069878.png)
![3-[(4-anilinophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6069886.png)
![1-[(4-Methylphenyl)methyl]-4-(2-propan-2-yl-1,3-benzoxazole-5-carbonyl)piperazin-2-one](/img/structure/B6069888.png)
![(E)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-phenylethenesulfonamide](/img/structure/B6069897.png)
![1-(2-ethoxyphenyl)-4-[(3-methylphenyl)methyl]piperazine](/img/structure/B6069915.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B6069934.png)
![{4-[(1-NAPHTHYLOXY)METHYL]PHENYL}{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B6069940.png)
![N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)BENZAMIDE](/img/structure/B6069942.png)
